5-Bromo-2-fluorobenzaldehyde
Overview
Description
5-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common method involves the bromination of 2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 5-Bromo-2-fluorobenzoic acid.
Reduction: 5-Bromo-2-fluorobenzyl alcohol.
Scientific Research Applications
5-Bromo-2-fluorobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for developing pharmaceuticals. Additionally, it is used in material science for creating molecular receptors and building blocks in crystal engineering .
In biology, this compound is used in the synthesis of fluorescent dyes and biosensors, which are essential for imaging and diagnostic applications. Its derivatives are also explored for their potential as enzyme inhibitors and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzaldehyde largely depends on its chemical reactivity. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzene ring more susceptible to attack by nucleophiles. This facilitates the formation of various substituted products.
In biological systems, derivatives of this compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 3-Bromo-2-fluorobenzaldehyde
- 4-Bromo-3-fluorobenzaldehyde
Comparison: 5-Bromo-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-5-fluorobenzaldehyde has the bromine and fluorine atoms in different positions, which can lead to different reactivity patterns and product distributions in substitution reactions .
Properties
IUPAC Name |
5-bromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFGGDVQLQQQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918074 | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93777-26-5 | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93777-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-bromo-2-fluorobenzaldehyde in current chemical research?
A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various heterocyclic compounds, notably indazoles [] and quinazoline derivatives [].
Q2: Can you elaborate on the synthesis of indazoles using this compound and its significance?
A2: A study demonstrated the synthesis of 5-cyanoindazoles starting from this compound []. This involved a multistep process leading to the desired indazole core. 5-Cyanoindazoles are of particular interest due to their potential biological activity and applications in medicinal chemistry.
Q3: How has this compound been utilized in the development of potential antimicrobial agents?
A3: Researchers have synthesized a series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide and -carbothioamide derivatives, utilizing this compound as a starting material []. While the abstract doesn't detail the synthetic route, it highlights the exploration of these quinazoline derivatives for their antimicrobial activity. This suggests the potential of this compound as a scaffold for developing new antimicrobial agents.
Q4: A study mentions the synthesis and characterization of transition metal complexes using a derivative of this compound. Can you provide more details?
A4: Researchers synthesized a novel series of transition metal complexes using a 5-bromo-2-fluorobenzaldehydeoxime ligand, derived from the reaction of this compound with hydroxylamine []. The study involved complexation with Cu(II), Zn(II), and Hg(II) chloride salts, resulting in mononuclear complexes. These complexes were characterized using various spectroscopic techniques like UV, IR, and 1H NMR, indicating the successful coordination of the ligand with the metal ions.
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